molecular formula C7H12Cl2N2 B2820852 Methylpyridin-3-ylmethylamine dihydrochloride CAS No. 128739-15-1

Methylpyridin-3-ylmethylamine dihydrochloride

Cat. No.: B2820852
CAS No.: 128739-15-1
M. Wt: 195.09
InChI Key: GFYIOWAZURZNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylpyridin-3-ylmethylamine dihydrochloride involves the reaction of pyridine derivatives with methylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylpyridin-3-ylmethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methylpyridin-3-ylmethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methylpyridin-3-ylmethylamine dihydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, where it can be used to achieve specific outcomes that similar compounds may not provide .

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYIOWAZURZNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.71 g of N-methyl-N-(3-pyridylmethyl)trifluoroacetic acid amide was dissolved in a mixture of 20 ml methanol and 20 ml water, and then stirred with 1.36 g of sodium hydroxide at room temperature for 6 hours. The reaction mixture was made acidic (pH 2) with concentrated hydrochloric acid on ice, and the resulting acidic solution was concentrated under reduced pressure to give a residue. After addition of ethanol, the residue was filtered to remove the precipitated inorganic salts. The filtrate was concentrated under reduced pressure, dried and then recrystallized from methanol/ethanol to give 3-(methylaminomethyl)pyridine dihydrochloride (3.16 g, 95%).
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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